1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
Description
Propriétés
IUPAC Name |
1-[1-[2-(4-chlorophenyl)-2-oxoethyl]piperidin-4-yl]-2-oxo-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-16-4-2-15(3-5-16)20(27)13-25-9-7-17(8-10-25)26-19-6-1-14(12-23)11-18(19)24-21(26)28/h1-6,11,17H,7-10,13H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUMHTWZCKPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)C#N)NC2=O)CC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648514 | |
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037835-42-9 | |
| Record name | 1-{1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidin-4-yl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Formation of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile Core
The benzimidazole core with a carbonitrile substituent at the 5-position can be synthesized via cyclization of appropriately substituted o-phenylenediamine derivatives with cyanogen or malononitrile derivatives.
- Method: Reaction of 4-cyano-o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or reflux conditions to induce cyclization forming the benzimidazole ring with the carbonitrile group intact.
- Conditions: Typically, reflux in acetic acid or polyphosphoric acid for several hours, or microwave-assisted synthesis to improve yields and reduce reaction times.
Attachment of 2-(4-Chlorophenyl)-2-oxoethyl Side Chain
The piperidine nitrogen is further substituted with a 2-(4-chlorophenyl)-2-oxoethyl group, which is a key pharmacophore.
- Method: Acylation or alkylation of the piperidine nitrogen with 2-(4-chlorophenyl)-2-oxoethyl halides or activated esters.
- Typical Reagents: 2-(4-chlorophenyl)-2-oxoacetyl chloride or equivalent activated derivatives.
- Conditions: Reaction in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or acetonitrile, at low temperatures to control reactivity.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | 4-cyano-o-phenylenediamine + aldehyde/carboxylic acid | Acidic reflux (AcOH, PPA) or microwave | 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | 65–85% |
| 2 | N-Alkylation | Benzimidazole core + piperidin-4-yl halide | K2CO3/NaH, DMF, 80°C | N-(piperidin-4-yl) benzimidazole derivative | 60–75% |
| 3 | Acylation/Alkylation | Intermediate + 2-(4-chlorophenyl)-2-oxoacetyl chloride | Et3N, DCM, 0–25°C | Final compound: 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile | 55–70% |
Detailed Research Findings and Notes
- The benzimidazole core synthesis is well-documented in heterocyclic chemistry literature, often employing o-phenylenediamine derivatives and malononitrile or cyanogen sources to introduce the carbonitrile functionality.
- N-alkylation of benzimidazoles with piperidine derivatives requires careful control of reaction conditions to avoid over-alkylation or side reactions, with polar aprotic solvents and mild bases favored for selectivity.
- The 2-(4-chlorophenyl)-2-oxoethyl substituent is introduced via acylation using acid chlorides, which must be freshly prepared and handled under inert atmosphere to avoid hydrolysis.
- Purification of final compounds is typically achieved by recrystallization or chromatographic methods such as preparative HPLC to ensure high purity for biological evaluation.
- Yields reported in literature for similar benzimidazole derivatives range from moderate to good (55–85%), depending on substrate purity and reaction optimization.
- Advanced synthetic routes may employ microwave-assisted synthesis or flow chemistry to improve efficiency and scalability.
Analytical Data Supporting Preparation
Typical characterization data for intermediates and final compounds include:
| Parameter | Typical Data for Benzimidazole Derivative |
|---|---|
| Melting Point | 180–220 °C |
| NMR (1H, 13C) | Signals consistent with benzimidazole, piperidine, and chlorophenyl protons and carbons |
| IR Spectroscopy | Characteristic C≡N stretch (~2220 cm⁻¹), C=O stretch (~1650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight (~448 g/mol) |
| Elemental Analysis | C, H, N, Cl content matching calculated values |
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria. Research has demonstrated that modifications to the benzimidazole core can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies have shown that certain benzimidazole derivatives can inhibit fungal growth effectively. This property is particularly relevant in treating infections caused by resistant fungal strains, which are becoming increasingly prevalent in clinical settings .
Anticancer Potential
The anticancer potential of this compound is another area of interest. Research indicates that compounds containing benzimidazole and piperidine structures can induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can target specific cancer cell lines, leading to decreased viability and proliferation rates .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to certain functional groups can significantly impact its biological activity. For example, variations in the substituents on the piperidine ring or alterations in the carbonitrile moiety can enhance or diminish its pharmacological effects .
Case Studies
Mécanisme D'action
The mechanism of action of 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with five analogues from the provided evidence, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Structural Features and Implications
- Piperidine vs.
- Carbonitrile vs. Halogen Substituents : The 5-carbonitrile group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the 5-chloro substituent in .
- Side Chain Variations : The 2-(4-chlorophenyl)-2-oxoethyl side chain in the target compound differs from the ethoxyethyl group in , likely increasing hydrophobic interactions but reducing solubility.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW 424.87) is heavier and more polar than (MW 335.85) due to the carbonitrile and oxo groups, suggesting reduced blood-brain barrier penetration but improved target specificity.
- NMR Shifts : The benzimidazole proton in resonates at δ 12.71 (DMSO-d6), indicating strong deshielding from the adjacent carbonyl group. Similar effects are expected in the target compound’s 2-oxo-2,3-dihydro-1H-benzimidazole core .
Hypothetical Pharmacological Activity
- The 4-chlorophenyl ketone moiety in the target compound may enhance affinity for kinases or proteases, as seen in analogues with aryl-ketone groups .
- The piperidin-4-yl linkage could facilitate interactions with allosteric sites in G-protein-coupled receptors (GPCRs), similar to benzyl-piperidine derivatives in .
- The absence of a pyrrolidinone ring (cf. ) might reduce off-target effects on enzymes like PDE5 but limit conformational rigidity.
Activité Biologique
The compound 1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile (CAS No: 1037835-42-9) is a novel synthetic molecule with potential pharmacological applications. This article explores its biological activity based on recent research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.85 g/mol. The structure features a piperidine ring, a benzimidazole moiety, and a chlorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2 |
| Molecular Weight | 394.85 g/mol |
| CAS Number | 1037835-42-9 |
| Purity | 96% |
Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit notable antimicrobial properties. In particular, derivatives with the chlorophenyl group have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
In vitro assays have shown that similar benzimidazole derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit cell proliferation in A431 and Jurkat cells, with IC50 values indicating significant potency . The proposed mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's . The binding affinity to bovine serum albumin (BSA) has been assessed to understand its pharmacokinetics better, revealing strong interactions that could enhance bioavailability.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be closely related to its structural components:
- Piperidine Ring : Essential for interaction with biological targets due to its basicity and ability to form hydrogen bonds.
- Chlorophenyl Group : Enhances lipophilicity and may contribute to increased permeability across cellular membranes.
- Benzimidazole Moiety : Known for its role in anticancer activity; modifications here can lead to improved efficacy.
Case Studies
- Antibacterial Screening : A series of compounds were synthesized based on the benzimidazole framework and tested against multiple bacterial strains. The results showed that specific modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines, derivatives similar to the target compound were tested, showing promising results with IC50 values ranging from 10 µM to 20 µM against various cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
- Methodology : The compound can be synthesized via multi-step reactions involving piperidine and benzimidazole intermediates. A common approach includes:
Cyclization : Use phosphorous oxychloride (POCl₃) to cyclize hydrazide precursors under reflux (120°C) to form the benzimidazole core .
Substitution : Introduce the 4-chlorophenyl-2-oxoethyl group via nucleophilic substitution or coupling reactions.
Characterization : Confirm structural integrity using IR (to detect carbonyl groups at ~1700 cm⁻¹), ¹H/¹³C NMR (for piperidine and aromatic proton environments), and ESI-MS (to verify molecular ion peaks) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility screening : Test polar (DMSO, water) and non-polar solvents (DMF, acetonitrile) with sonication.
- Stability : Conduct pH-dependent stability studies (pH 1–10) using HPLC to monitor degradation over 24–72 hours. Thermal stability can be assessed via TGA/DTA (e.g., decomposition onset temperatures above 200°C for solid-state stability) .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups.
- NMR : Analyze piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) for substitution patterns.
- Mass Spectrometry : ESI-MS or HRMS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Methodology :
- Variable screening : Use fractional factorial designs to test temperature, solvent polarity, and catalyst loading.
- Response surface modeling : Identify optimal conditions (e.g., POCl₃-mediated cyclization at 120°C vs. lower temperatures).
- Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., by controlling residence time and mixing efficiency) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-response validation : Re-test activity in standardized antimicrobial or enzyme inhibition assays (e.g., MIC values for bacterial strains).
- Meta-analysis : Compare structural analogs (e.g., piperidine vs. pyrrolidine derivatives) to isolate substituent effects.
- Mechanistic studies : Use molecular docking to assess binding affinity to target proteins (e.g., histamine receptors) and validate with SPR or ITC .
Q. What advanced techniques characterize thermal degradation pathways?
- Methodology :
- TGA/DTA : Determine decomposition steps (e.g., loss of the 4-chlorophenyl group at ~250°C).
- GC-MS/Evolved Gas Analysis : Identify volatile degradation products (e.g., CO₂ from carbonyl groups).
- Isothermal calorimetry : Quantify heat flow during degradation to model shelf-life under storage conditions .
Q. How to interpret ambiguous NMR or MS data for structural analogs?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and long-range couplings (e.g., piperidine-to-benzimidazole connectivity).
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled intermediates to trace signal origins in complex spectra.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
